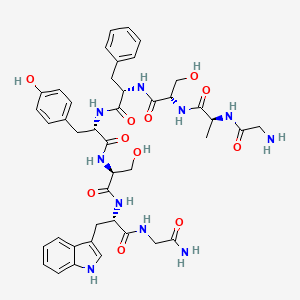

![molecular formula C₆₆H₉₅N₁₉O₂₆ B1574895 [Glu1]-Fibrinopeptide B](/img/structure/B1574895.png)

[Glu1]-Fibrinopeptide B

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[Glu1]-Fibrinopeptide B is derived from fibrinopeptide B amino acid residues 1-14. Human fibrinopeptide B (hFpB), a thrombin-derived proteolytic cleavage product of the fibrinogen B beta-chain, to stimulate neutrophils (PMN), monocytes, and fibroblasts.

Scientific Research Applications

1. Structural Analysis and Blood Vessel Interaction

Fibrinopeptide B ([Glu1]-Fibrinopeptide B or GluFib) plays a critical role in thrombosis, transforming from soluble blood protein fibrinogen into insoluble fibrin, which adheres to vessel walls at injury sites. Its spatial structure, particularly in the presence of dodecylphosphocholine (DPC) micelles, mimics the blood vessel environment. Studies employing 1D and 2D 1H–1H NMR spectroscopy revealed that GluFib lacks a secondary structure but has a specific fragment (Gly 9 – Arg 14) with significant convergence (Blokhin et al., 2015).

2. Interaction with Transition Metals

Research has shown that GluFib's spatial structure changes in the presence of transition metals like manganese (II) chloride, cobalt (II) chloride, and gadolinium (III) chloride. This modification, particularly with cobalt and gadolinium, significantly alters the chemical shifts of certain NMR signals of GluFib, suggesting an interaction between these ions and the peptide (Faizullina et al., 2020).

3. Evolutionary Analysis in Primates

The amino acid sequences of fibrinopeptides A and B, including GluFib, from different primates like the Japanese monkey and patas monkey have been analyzed. This study contributes to understanding primate evolution, noting selective amino acid replacements in these peptides over time (Nakamura et al., 1985).

4. Role in Plasminogen Activation

GluFib has been studied for its role in the activation of plasminogen by tissue plasminogen activator. The presence of certain components like chloride and fibrinogen can regulate this activation, highlighting the intricate nature of plasminogen activation in plasma (Urano et al., 1988).

5. Potential in Immunodiagnostics

A study on the development of a monoclonal antibody that can distinguish between fibrin and fibrinogen in blood utilized a synthetic peptide including the amino terminus of the fibrin alpha chain, derived from fibrinopeptide B. This antibody has potential applications in quantitating soluble fibrin and imaging fibrin-rich thrombi (Scheefers-Borchel et al., 1985).

properties

IUPAC Name |

4-amino-5-[[2-[[1-[[4-amino-1-[[1-[[4-amino-1-[[1-[[1-[[2-[[1-[[1-[[1-[[1-[(4-carbamimidamido-1-carboxybutyl)amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H95N19O26/c1-31(2)53(85-48(90)29-73-55(100)35(67)16-19-49(91)92)64(109)83-42(26-46(69)88)61(106)82-43(27-52(97)98)62(107)81-41(25-45(68)87)60(105)78-37(18-21-51(95)96)57(102)77-36(17-20-50(93)94)56(101)74-28-47(89)76-39(23-33-11-6-4-7-12-33)58(103)80-40(24-34-13-8-5-9-14-34)59(104)84-44(30-86)63(108)75-32(3)54(99)79-38(65(110)111)15-10-22-72-66(70)71/h4-9,11-14,31-32,35-44,53,86H,10,15-30,67H2,1-3H3,(H2,68,87)(H2,69,88)(H,73,100)(H,74,101)(H,75,108)(H,76,89)(H,77,102)(H,78,105)(H,79,99)(H,80,103)(H,81,107)(H,82,106)(H,83,109)(H,84,104)(H,85,90)(H,91,92)(H,93,94)(H,95,96)(H,97,98)(H,110,111)(H4,70,71,72) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPBJTGOVJLITON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H95N19O26 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1570.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.